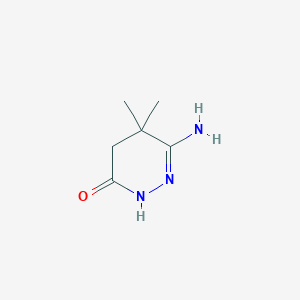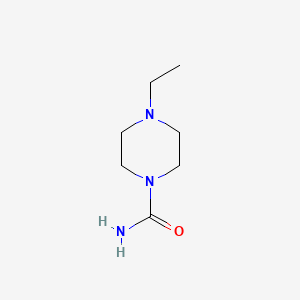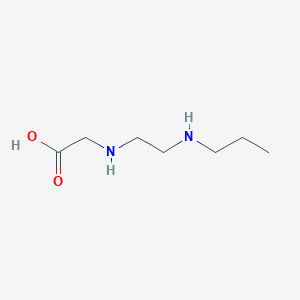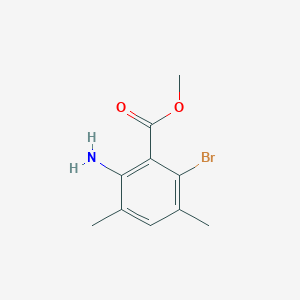![molecular formula C19H15FN2O2S B13124657 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one CAS No. 918542-91-3](/img/structure/B13124657.png)
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, a fluorophenyl thioether, and a bipyridinone core. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyridinone Core: The bipyridinone core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate diketone under acidic conditions.
Introduction of the Fluorophenyl Thioether: The fluorophenyl thioether group can be introduced via a nucleophilic substitution reaction, where a fluorophenyl thiol reacts with a halogenated intermediate.
Acetylation: The final step involves the acetylation of the bipyridinone core using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to interact with microbial cell membranes can result in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Acetyl-3-(4-fluorophenyl)isoxazole: Shares the acetyl and fluorophenyl groups but has an isoxazole core instead of a bipyridinone core.
4-Acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: Contains a similar fluorophenyl group but has a pyrrole core.
Uniqueness
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2’-bipyridin]-2-one is unique due to its bipyridinone core, which imparts distinct chemical and biological properties. This core structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
918542-91-3 |
|---|---|
Molekularformel |
C19H15FN2O2S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C19H15FN2O2S/c1-12-16(13(2)23)11-22(17-5-3-4-10-21-17)19(24)18(12)25-15-8-6-14(20)7-9-15/h3-11H,1-2H3 |
InChI-Schlüssel |
HZOCWMJUUQEOPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=N2)SC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)



![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)

![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)





